N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a benzodioxin ring fused with an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxin ring, followed by the construction of the imidazo[1,2-a]pyridine core. The final step involves the coupling of these two moieties.
Preparation of Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of Imidazo[1,2-a]pyridine Core: This core can be synthesized through a multi-step process involving the condensation of pyridine derivatives with aldehydes or ketones, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the benzodioxin ring with the imidazo[1,2-a]pyridine core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific interactions with other materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique imidazo[1,2-a]pyridine core. This core provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities. Additionally, the presence of the benzodioxin ring enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H21N3O2/c1-15-3-6-17(7-4-15)22-23(26-14-16(2)5-10-21(26)25-22)24-18-8-9-19-20(13-18)28-12-11-27-19/h3-10,13-14,24H,11-12H2,1-2H3 |
InChI Key |
YDIWTXCZBWOEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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